molecular formula C18H15Cl2N3O2S2 B11674143 N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide

N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide

Cat. No.: B11674143
M. Wt: 440.4 g/mol
InChI Key: YZWUIHJPLDOIHW-UHFFFAOYSA-N
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Description

N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 1,3,4-thiadiazole ring in its structure contributes to its potential pharmacological applications.

Preparation Methods

The synthesis of N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with the replication of viruses and bacteria . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE can be compared with other 1,3,4-thiadiazole derivatives, such as:

These compounds share similar structural features but may exhibit different biological activities and chemical properties. The uniqueness of N-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-ETHOXYBENZAMIDE lies in its specific substituents, which contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C18H15Cl2N3O2S2

Molecular Weight

440.4 g/mol

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide

InChI

InChI=1S/C18H15Cl2N3O2S2/c1-2-25-14-5-3-4-11(8-14)16(24)21-17-22-23-18(27-17)26-10-12-6-7-13(19)9-15(12)20/h3-9H,2,10H2,1H3,(H,21,22,24)

InChI Key

YZWUIHJPLDOIHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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